Evidence Item 1: N-Methyl Substitution Eliminates Hydrogen-Bond Donor Capacity Relative to NH-Analogs
Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate carries an N-methyl group on the sulfonamide nitrogen, resulting in zero hydrogen-bond donors (HBD = 0) [1]. In contrast, its direct NH-analog ethyl 2-[(chlorosulfonyl)amino]acetate (CAS 391912-52-0) retains one sulfonamide NH proton (HBD = 1) . For end-stage sulfonamide drug candidates, the absence of an H-bond donor in the N-methylated scaffold is associated with improved passive membrane permeability and oral bioavailability compared to NH-sulfonamide counterparts [2]. The N-methyl group also blocks a potential metabolic N-dealkylation site and prevents secondary side-reactions (e.g., N-acylation) during multi-step synthetic sequences where the NH would compete as a nucleophile [3].
| Evidence Dimension | Hydrogen-Bond Donor Count (computed descriptor) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS 391912-52-0): HBD = 1 |
| Quantified Difference | ΔHBD = –1 (complete elimination of sulfonamide NH donor) |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2019.06.18; structural comparison via SMILES analysis |
Why This Matters
For medicinal chemistry campaigns targeting intracellular or CNS targets, the zero HBD count of the N-methylated scaffold predicts superior passive permeability relative to NH-bearing analogs, directly influencing compound prioritization in lead optimization.
- [1] PubChem. Compound Summary for CID 54595602: Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate – Computed Properties (HBD = 0). NCBI, 2026. View Source
- [2] Wipf, P.; et al. Amino Sulfonic Acids, Peptidosulfonamides and Other Related Compounds. In Amino Acids, Peptides and Proteins in Organic Chemistry (A. B. Hughes, Ed.), Wiley-VCH, 2011, Vol. 4, Chapter 4. (Class-level evidence: N-methyl sulfonamides exhibit enhanced membrane permeability over NH-sulfonamides). View Source
- [3] Synthesis of Sulfonamides. In RSC Drug Discovery Series No. 52: Sulfonamides and Sulfonamide-Containing Drugs, Royal Society of Chemistry, 2016, Chapter 2, pp. 15–40. (Class-level evidence: N-alkylation protects sulfonamide NH from undesired acylation during multi-step synthesis). View Source
